molecular formula C6H15NO2 B13234217 3,4-Dimethoxybutan-1-amine

3,4-Dimethoxybutan-1-amine

Cat. No.: B13234217
M. Wt: 133.19 g/mol
InChI Key: FYYJRQMDIGKBQR-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The spectrum would exhibit distinct signals for methoxy protons (δ 3.2–3.4 ppm, singlets), methylene groups adjacent to oxygen (δ 3.4–3.6 ppm, multiplets), and the amine proton (δ 1.5–2.5 ppm, broad singlet). Protons on the carbons bearing methoxy groups (C3 and C4) would display splitting patterns indicative of their neighboring substituents.
  • ¹³C NMR : Peaks at δ 55–60 ppm correspond to methoxy carbons, while carbons adjacent to oxygen or nitrogen resonate between δ 40–70 ppm. The primary amine carbon (C1) typically appears near δ 35–45 ppm.

Infrared (IR) Spectroscopy

Key absorptions include:

  • N-H stretching: 3300–3500 cm⁻¹ (amine primary stretch)
  • C-O-C asymmetric/symmetric stretching: 1100–1250 cm⁻¹ (methoxy groups)
  • C-N stretching: 1020–1220 cm⁻¹.

Mass Spectrometry (MS)

The molecular ion peak is observed at m/z 133 (M⁺), with fragmentation patterns including losses of methoxy radicals (- OCH₃, m/z 15) and sequential cleavage of the carbon backbone.

Stereochemical Considerations and Conformational Analysis

The molecule’s stereochemistry arises from the spatial arrangement of methoxy groups on the butane chain. While the compound lacks chiral centers due to symmetry in its substitution pattern (methoxy groups on adjacent carbons), conformational flexibility exists around the C2-C3 and C3-C4 bonds. Rotational energy barriers influence the predominance of gauche or anti conformers, which can be studied via dynamic NMR or computational models.

Table 1: Key Spectroscopic Data

Parameter Value/Observation Source
Molecular Formula C₆H₁₅NO₂
¹H NMR (Methoxy) δ 3.3–3.5 (singlet)
IR (C-O-C) 1100–1250 cm⁻¹
MS Molecular Ion m/z 133

Properties

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

IUPAC Name

3,4-dimethoxybutan-1-amine

InChI

InChI=1S/C6H15NO2/c1-8-5-6(9-2)3-4-7/h6H,3-5,7H2,1-2H3

InChI Key

FYYJRQMDIGKBQR-UHFFFAOYSA-N

Canonical SMILES

COCC(CCN)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxybutan-1-amine typically involves the reaction of 3,4-dimethoxybutanal with ammonia or an amine source. One common method is the reductive amination of 3,4-dimethoxybutanal using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxybutan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,4-Dimethoxybutan-1-amine is used as an intermediate in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as a building block for more complex molecules .

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving amines. It serves as a model compound for understanding the behavior of similar amines in biological systems .

Medicine: Its structural features make it a candidate for developing drugs with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound is used in the synthesis of polymers, catalysts, and other functional materials. Its unique properties contribute to the development of advanced materials with specific characteristics .

Mechanism of Action

The mechanism of action of 3,4-Dimethoxybutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecule. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Parameter 1-(3,4-Dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine 1,3-Dimethylamylamine
IUPAC Name 1-(3,4-Dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine 1,3-Dimethylpentylamine
Molecular Formula C₂₁H₂₉NO₂ C₇H₁₇N
Molecular Weight 339.46 g/mol 115.22 g/mol
Substituents 3,4-Dimethoxyphenyl, N,N-dimethylamine, 4-phenylbutane Branched alkyl chain (C₇H₁₇)
Functional Groups Aromatic methoxy, tertiary amine Primary amine, alkyl groups
Applications Likely pharmacological (e.g., CNS modulation) Industrial/chemical synthesis

Key Differences

Structural Complexity: The compound from contains aromatic and methoxy groups, making it more structurally complex than 1,3-Dimethylamylamine, which is a simple branched alkylamine.

Physicochemical Properties :

  • The aromatic methoxy groups in the first compound increase hydrophobicity and may enhance blood-brain barrier penetration. In contrast, 1,3-Dimethylamylamine’s shorter alkyl chain likely results in higher volatility and lower boiling points.

Toxicity and Safety: highlights acute inhalation risks for 1,3-Dimethylamylamine, requiring immediate oxygen therapy in case of exposure.

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